Phenylalanyl-prolyl-arginine

概要

説明

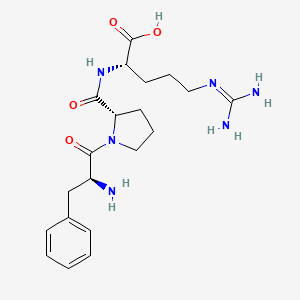

Phenylalanyl-prolyl-arginine is an oligopeptide composed of three amino acids: phenylalanine, proline, and arginine. This compound is known for its role as a selective thrombin inhibitor, making it valuable in various biochemical and medical applications .

準備方法

Synthetic Routes and Reaction Conditions

Phenylalanyl-prolyl-arginine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield .

化学反応の分析

Types of Reactions

Phenylalanyl-prolyl-arginine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the amino acid side chains, particularly those of phenylalanine and arginine.

Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

Substitution: Substitution reactions can introduce different functional groups into the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Various reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols .

科学的研究の応用

Biomedical Research Applications

1.1 Antibacterial Properties

Recent studies have evaluated the antibacterial effects of compounds derived from phenylalanyl-prolyl-arginine. A study focused on cationic surfactants based on phenylalanine and arginine demonstrated significant antibacterial activity against Staphylococcus aureus strains, particularly methicillin-resistant strains (MRSA). The results indicated that these compounds could disrupt membrane integrity and induce DNA damage, suggesting their potential as novel antibacterial agents in clinical settings .

1.2 Thrombin Inhibition

D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), a selective thrombin inhibitor derived from this compound, has been investigated as an alternative anticoagulant to lithium heparin. Studies showed that PPACK did not introduce bias in ionized calcium measurements during blood gas analyses, making it a viable candidate for anticoagulation without affecting electrolyte levels . This property is particularly beneficial in clinical settings where accurate blood gas analysis is critical.

Therapeutic Formulations

2.1 Role of Arginine in Protein Formulations

This compound is closely associated with L-arginine, which is known for enhancing protein solubility and stability in therapeutic formulations. Research indicates that L-arginine can suppress protein aggregation and improve refolding efficiency during the production of biopharmaceuticals . This ability to stabilize proteins has led to its incorporation into various approved protein injectables, enhancing their efficacy and safety profiles.

2.2 Clinical Efficacy in Cardiovascular Health

L-arginine's role extends to cardiovascular health, where it has been shown to improve endothelial function and nitric oxide synthesis. Clinical studies have reported benefits of L-arginine supplementation in conditions such as hypertension and coronary artery disease, highlighting its potential therapeutic applications . The dipeptide's structural components may contribute to these benefits by enhancing the bioavailability of L-arginine in physiological processes.

Agricultural Applications

3.1 Enhancing Plant Growth

The exogenous application of L-arginine has been studied for its effects on plant growth and productivity. Research demonstrated that treating plants with L-arginine significantly increased chlorophyll content, photosynthetic rates, and overall biomass . This suggests that this compound, through its relationship with L-arginine, could be utilized to enhance crop yields and nutritional quality.

Case Studies and Findings

作用機序

Phenylalanyl-prolyl-arginine exerts its effects by binding to the active site of thrombin, a key enzyme in the blood coagulation cascade. This binding inhibits thrombin’s activity, preventing the conversion of fibrinogen to fibrin and thus inhibiting blood clot formation .

類似化合物との比較

Similar Compounds

D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone: Another selective thrombin inhibitor with similar properties.

Phenylalanine derivatives: Compounds like phenylalanine ammonia lyase derivatives, which have different applications in biocatalysis.

Uniqueness

Phenylalanyl-prolyl-arginine is unique due to its specific sequence of amino acids, which confers selective inhibition of thrombin. This specificity makes it particularly valuable in medical applications where precise inhibition of thrombin is required .

生物活性

Phenylalanyl-prolyl-arginine (PPA) is a tripeptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities, particularly in immunomodulation and cardiovascular health. This article aims to provide a comprehensive overview of the biological activity of PPA, supported by research findings, data tables, and case studies.

Structure and Composition

PPA is composed of three amino acids:

- Phenylalanine (Phe) : An essential aromatic amino acid involved in protein synthesis and neurotransmitter production.

- Proline (Pro) : A non-essential amino acid that plays a crucial role in collagen formation and cellular signaling.

- Arginine (Arg) : A semi-essential amino acid known for its role in nitric oxide synthesis, which is vital for vascular health.

1. Immunomodulatory Effects

Research indicates that PPA may influence immune responses through its components, especially arginine. Arginine is known to modulate T cell metabolism, enhancing the survival and function of activated T cells. For instance, elevated levels of arginine have been shown to shift T cell metabolism from glycolysis to oxidative phosphorylation, promoting the generation of memory-like T cells with enhanced anti-tumor activity .

Table 1: Effects of Arginine on T Cell Metabolism

| Parameter | Control Group | Arginine-Supplemented Group |

|---|---|---|

| Glycolysis Rate | High | Low |

| Oxidative Phosphorylation Rate | Low | High |

| Memory T Cell Generation | Low | High |

2. Cardiovascular Health

PPA's components, particularly arginine, have been extensively studied for their role in cardiovascular health. L-arginine serves as a precursor for nitric oxide (NO), a potent vasodilator that improves blood flow and reduces blood pressure. Clinical trials have demonstrated that arginine supplementation can lead to improved endothelial function and reduced arterial stiffness in patients with cardiovascular diseases .

Case Study: Arginine Supplementation in Hypertension

A randomized controlled trial involving hypertensive patients showed:

- Baseline Systolic Blood Pressure : 150 mmHg

- Post-Supplementation Systolic Blood Pressure : 135 mmHg after 8 weeks of L-arginine supplementation (5 g/day).

The biological activity of PPA can be attributed to several mechanisms:

- Nitric Oxide Production : Arginine is converted to NO via nitric oxide synthase (NOS), leading to vasodilation and improved blood flow.

- Cell Signaling Pathways : PPA may activate various signaling pathways that enhance cellular responses to stress, inflammation, and injury.

- Antioxidant Properties : Some studies suggest that peptides like PPA possess antioxidant properties that could protect cells from oxidative damage.

Research Findings

Recent studies have highlighted the multifaceted roles of PPA and its components:

- A study examining the effects of L-arginine on pancreatic health found that it could mitigate injury induced by high levels of basic amino acids .

- Another study focused on the pharmacokinetics of synthetic thrombin inhibitors such as D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) demonstrated its efficacy as an anticoagulant without bias in electrolyte measurements .

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N6O4/c21-14(12-13-6-2-1-3-7-13)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)8-4-10-24-20(22)23/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUPOKHATNSWCY-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。